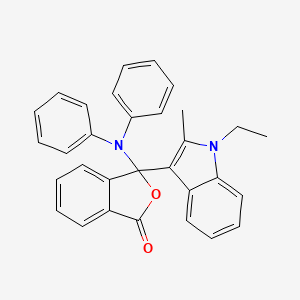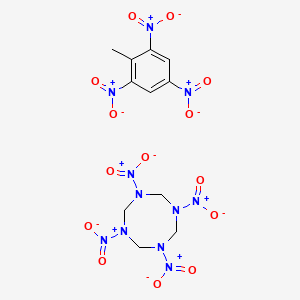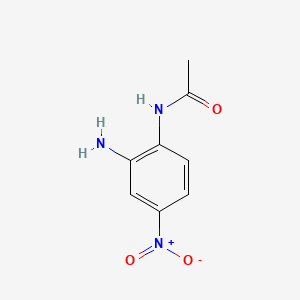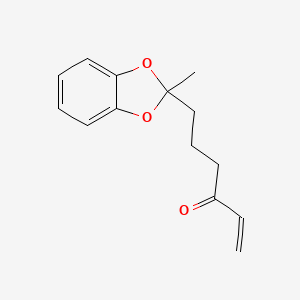
6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one is an organic compound characterized by the presence of a benzodioxole ring fused with a hexenone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one typically involves the condensation of 2-methyl-1,3-benzodioxole with appropriate hexenone precursors under controlled conditions. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of 2-methyl-1,3-benzodioxole with hexanal in the presence of a base such as sodium hydroxide to form the desired hexenone derivative.
Friedel-Crafts Acylation: This approach uses an acyl chloride derivative of hexenone and aluminum chloride as a catalyst to facilitate the acylation of 2-methyl-1,3-benzodioxole.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hexenone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hexenone chain may facilitate binding to hydrophobic pockets in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-1,3-benzodioxole: Shares the benzodioxole ring but lacks the hexenone chain.
1-Hexen-3-one: Contains the hexenone chain but lacks the benzodioxole ring.
6-(1,3-benzodioxol-2-yl)-1-Hexen-3-one: Similar structure but without the methyl group on the benzodioxole ring.
Propiedades
Número CAS |
51308-12-4 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
6-(2-methyl-1,3-benzodioxol-2-yl)hex-1-en-3-one |
InChI |
InChI=1S/C14H16O3/c1-3-11(15)7-6-10-14(2)16-12-8-4-5-9-13(12)17-14/h3-5,8-9H,1,6-7,10H2,2H3 |
Clave InChI |
ZNCLYFSNVGMNSC-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=CC=CC=C2O1)CCCC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



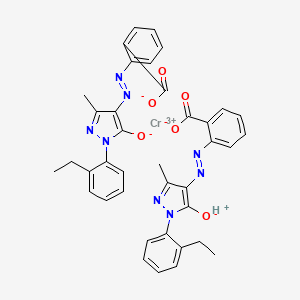
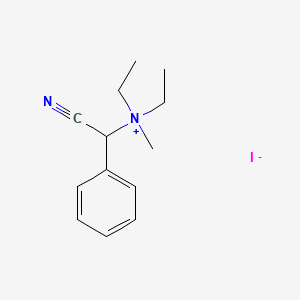
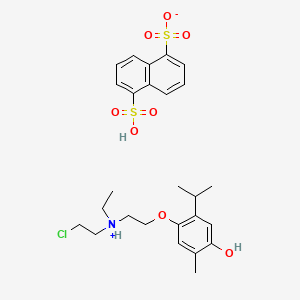
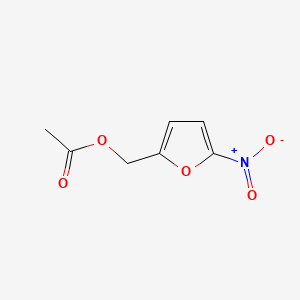
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
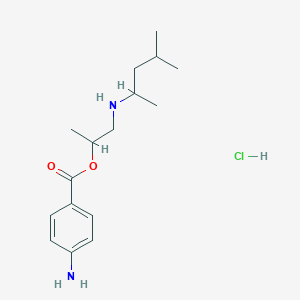
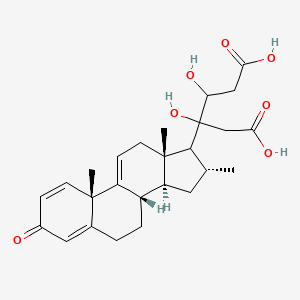
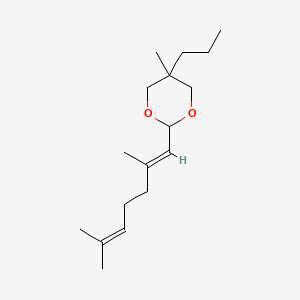
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
